molecular formula C7H13NO3 B6228323 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1841593-12-1

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B6228323
CAS RN: 1841593-12-1
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known as 2-hydroxy-1-pyrrolidine-2-carboxylic acid ethyl ester (HPCAE), is a naturally occurring compound found in plants, fungi, and bacteria. It is a derivative of the amino acid L-proline and is considered to be a non-toxic and non-irritant compound. HPCAE is used as a building block in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds of interest.

Scientific Research Applications

HPCAE has been studied extensively in the field of medicinal chemistry and has been found to have a variety of applications. It has been used as a starting material in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. It has also been used to prepare a variety of compounds, such as chiral auxiliaries, amino acids, and peptides. In addition, HPCAE has been used in the synthesis of several pesticides and other compounds of interest.

Mechanism of Action

The mechanism of action of HPCAE is not well understood. However, it is thought to interact with proteins and other biomolecules in a variety of ways. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to bind to and modulate the activity of proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
HPCAE has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to bind to and modulate the activity of proteins involved in signal transduction pathways. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

HPCAE has several advantages for use in laboratory experiments. It is a non-toxic and non-irritant compound, making it safe to use in experiments. In addition, it is relatively inexpensive and can be synthesized in a relatively simple two-step process. However, it has several limitations as well. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be difficult to purify, as it is prone to forming impurities.

Future Directions

There are several potential future directions for research on HPCAE. These include investigating its mechanism of action in more detail, as well as exploring its potential applications in drug design and development. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential use as a building block in the synthesis of other compounds. Finally, further research could be conducted on its solubility and purification, in order to make it more amenable to use in laboratory experiments.

Synthesis Methods

HPCAE can be synthesized from L-proline in a two-step process. The first step involves the conversion of L-proline to its corresponding pyrrolidine-2-carboxylic acid anhydride, which is then reacted with ethyl alcohol to form HPCAE. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of around 120°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves the conversion of a pyrrolidine derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: React 2-pyrrolidone with formaldehyde and hydrogen peroxide in the presence of sodium hydroxide to form 2-(hydroxymethyl)pyrrolidine.", "Step 2: Protect the hydroxyl group of 2-(hydroxymethyl)pyrrolidine by reacting it with acetic anhydride to form N-acetyl-2-(hydroxymethyl)pyrrolidine.", "Step 3: Reduce the N-acetyl-2-(hydroxymethyl)pyrrolidine using sodium borohydride to form N-acetyl-2-(hydroxymethyl)pyrrolidine.", "Step 4: React N-acetyl-2-(hydroxymethyl)pyrrolidine with acetic anhydride and acetic acid to form N-acetyl-2-(acetyloxy-methyl)pyrrolidine.", "Step 5: Hydrolyze N-acetyl-2-(acetyloxy-methyl)pyrrolidine using hydrochloric acid to form 2-(acetyloxy-methyl)pyrrolidine.", "Step 6: React 2-(acetyloxy-methyl)pyrrolidine with sodium hydroxide to form 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one." ] }

CAS RN

1841593-12-1

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.